Ssk1

説明

老化特異的殺傷化合物1(SSK1)は、老化細胞を選択的に標的として殺傷する化合物です。老化細胞は、分裂を停止し、老化やさまざまな加齢関連疾患に寄与する細胞です。 This compoundは、リソソームβ-ガラクトシダーゼによって活性化され、p38マイトジェン活性化プロテインキナーゼ(MAPK)の活性化とミトコンドリアDNA損傷を通じて老化細胞のアポトーシスを誘導します .

準備方法

合成経路と反応条件

老化特異的殺傷化合物1の合成には、β-ガラクトシダーゼ標的のプロ剤の調製が含まれます。この化合物は、老化細胞で高度に発現するリソソームβ-ガラクトシダーゼによって活性化されるように設計されています。 合成経路には通常、ゲムシタビンなどの細胞毒性剤とβ-ガラクトシダーゼ基質の結合が含まれます .

工業的生産方法

老化特異的殺傷化合物1の工業的生産には、実験室での合成と同じ原理を用いた大規模合成が含まれる可能性があります。これには、β-ガラクトシダーゼ標的のプロ剤の調製と、最終生成物の純度と安定性を確保することが含まれます。 生産プロセスは、化合物の安全性と有効性を確保するために、医薬品製造品質管理(GMP)に準拠する必要があります .

化学反応の分析

反応の種類

老化特異的殺傷化合物1は、いくつかの重要な反応を起こします。

β-ガラクトシダーゼによる活性化: この化合物は、リソソームβ-ガラクトシダーゼによって活性化され、プロ剤を切断して細胞毒性剤を放出します.

p38 MAPKのリン酸化: 活性化されると、この化合物はp38 MAPKのリン酸化を誘導し、老化細胞のアポトーシスにつながります.

ミトコンドリアDNA損傷: この化合物は、老化細胞におけるミトコンドリアDNA損傷も促進し、細胞死にもさらに寄与します.

一般的な試薬と条件

β-ガラクトシダーゼ: この酵素は、老化特異的殺傷化合物1の活性化に不可欠です.

生成される主な生成物

老化特異的殺傷化合物1の活性化から生成される主な生成物は、老化細胞のアポトーシスを誘導する細胞毒性剤です .

科学研究の応用

老化特異的殺傷化合物1は、さまざまな科学研究の応用を持っています。

科学的研究の応用

Key Applications

-

Cellular Senescence Elimination

- Selective Targeting : SSK1 has demonstrated the ability to selectively kill senescent cells across various stimuli and cell types. In studies involving mouse fibroblasts and human embryonic fibroblasts, this compound effectively reduced the population of senescent cells while sparing healthy counterparts .

- In Vivo Efficacy : In aged mice models, this compound treatment led to significant decreases in senescence-associated markers and improved physical functions such as muscle strength and exercise capacity .

-

Inflammation Reduction

- Attenuation of Senescence-Associated Secretory Phenotype (SASP) : By clearing senescent cells, this compound reduces the inflammatory cytokines and factors secreted by these cells, which are collectively known as SASP. This reduction can alleviate chronic inflammation associated with aging .

- Impact on Lung Injury : In models of lung injury induced by bleomycin, this compound treatment not only cleared senescent cells but also improved lung function and reduced fibrosis markers .

-

Neurodegenerative Disease Potential

- Alzheimer's Disease Applications : Recent research indicates that this compound-loaded nanoparticles can penetrate the blood-brain barrier effectively. In models of Alzheimer's disease, these nanoparticles significantly reduced gene expressions associated with senescence and amyloid-beta accumulation, suggesting a therapeutic avenue for cognitive decline associated with aging .

Comparative Efficacy

A comparative analysis of this compound with other known senolytic agents reveals its superior selectivity and potency. For instance:

- Efficacy Against Other Senolytics : In studies comparing this compound to agents like dasatinib plus quercetin, this compound exhibited a broader concentration spectrum with less toxicity to non-senescent cells .

| Compound | Selectivity | Potency | Toxicity to Non-Senescent Cells |

|---|---|---|---|

| This compound | High | High | Low |

| Dasatinib + Quercetin | Moderate | Moderate | High |

| Fisetin | Moderate | Low | Moderate |

Case Studies

- Study on Aging Mice : A study demonstrated that this compound treatment in aged mice resulted in a 3.8-fold reduction in SA-β-gal-positive senescent cells within lung tissues compared to vehicle-treated controls. Additionally, gene expression analysis indicated a significant downregulation of senescence markers post-treatment .

- Neurodegeneration Research : In Alzheimer’s disease models, this compound-NP treatment not only eliminated senescent cells but also improved cognitive functions significantly when assessed through behavioral tests .

作用機序

老化特異的殺傷化合物1は、次のメカニズムを通じて効果を発揮します。

β-ガラクトシダーゼによる活性化: この化合物は、老化細胞で高度に発現するリソソームβ-ガラクトシダーゼによって活性化されます.

p38 MAPKのリン酸化: 活性化された化合物は、p38 MAPKのリン酸化を誘導し、老化細胞のアポトーシスにつながります.

ミトコンドリアDNA損傷: この化合物は、老化細胞におけるミトコンドリアDNA損傷を促進し、細胞死にもさらに寄与します.

類似の化合物との比較

老化特異的殺傷化合物1は、β-ガラクトシダーゼによる活性化を通じて老化細胞を選択的に標的とするという点でユニークです。類似の化合物には以下が含まれます。

ダサチニブ: チロシンキナーゼ阻害剤であり、異なる経路を通じて老化細胞も標的とします.

ケルセチン: フラボノイドであり、抗アポトーシス経路の阻害を通じて老化細胞のアポトーシスを誘導します.

ナビトクラックス: Bcl-2ファミリー阻害剤であり、アポトーシスを誘導することにより老化細胞を標的とします.

老化特異的殺傷化合物1は、β-ガラクトシダーゼによる特異的な活性化により、老化細胞に対する選択性が高いため、際立っています .

類似化合物との比較

Senescence-specific killing compound 1 is unique in its selective targeting of senescent cells through activation by β-galactosidase. Similar compounds include:

Dasatinib: A tyrosine kinase inhibitor that also targets senescent cells but through different pathways.

Quercetin: A flavonoid that induces apoptosis in senescent cells through the inhibition of anti-apoptotic pathways.

Navitoclax: A Bcl-2 family inhibitor that targets senescent cells by inducing apoptosis.

Senescence-specific killing compound 1 stands out due to its specific activation by β-galactosidase, making it highly selective for senescent cells .

生物活性

Ssk1 is a response regulator protein primarily studied in the context of the yeast Saccharomyces cerevisiae and its homologs in other fungi. It plays a crucial role in signal transduction pathways, particularly those involved in osmotic stress responses. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications in various biological processes.

Overview of this compound Function

This compound is part of the high osmolarity glycerol (HOG) signaling pathway, which enables yeast cells to adapt to osmotic stress. It functions as a response regulator that activates the MAPK kinase kinase (MAPKKK) Ssk2, leading to the activation of downstream signaling cascades that ultimately regulate gene expression and cellular responses to environmental changes.

- Phosphorylation State : this compound exists in two forms: unphosphorylated (this compound-OH) and phosphorylated (this compound∼P). The unphosphorylated form is active and promotes Ssk2 activation, whereas the phosphorylated form inhibits this activity. This dual function allows for precise regulation of the HOG pathway under varying osmotic conditions .

- Dimerization : this compound predominantly exists as a dimer in cells. Only the this compound-OH/Ssk1-OH dimer can effectively activate Ssk2, highlighting the importance of its oligomeric state in signaling .

Case Studies

- Osmotic Stress Response :

-

Oxidative Stress Sensitivity :

- Research involving Candida albicans showed that deletion of the this compound gene resulted in increased sensitivity to oxidative stressors such as hydrogen peroxide and menadione. This suggests that this compound may play a protective role against oxidative damage by modulating stress response pathways .

-

Senolytic Activity :

- Recent studies have demonstrated that a compound referred to as this compound exhibits senolytic properties, selectively inducing apoptosis in senescent cells while sparing non-senescent counterparts. This activity was linked to the activation of p38 MAPK and subsequent apoptotic pathways, suggesting potential therapeutic applications for aging-related conditions .

Data Tables

Implications for Research and Therapy

The diverse roles of this compound across different organisms underscore its potential as a target for therapeutic interventions. Understanding its mechanisms could lead to advancements in treating conditions related to osmotic stress, oxidative damage, and cellular senescence.

Future Directions

- Targeting this compound Pathways : Investigating small molecules or genetic modifications that can modulate this compound activity may provide insights into new treatments for age-related diseases or stress-related disorders.

- Comparative Studies : Further research into homologs of this compound across different species could reveal conserved mechanisms and novel functions that may not be apparent from studies focused solely on yeast or Candida.

特性

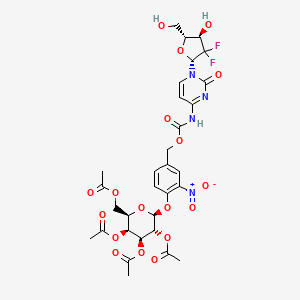

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQYTWCQXUJEML-XERWOCHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F2N4O18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。